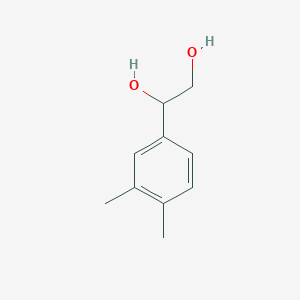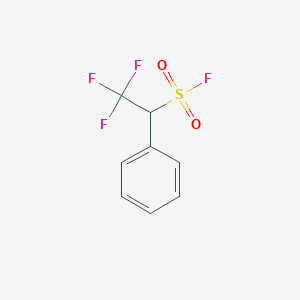![molecular formula C12H26N4 B13174333 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)
2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine is a chemical compound with the molecular formula C11H24N4. It is a derivative of piperazine and piperidine, both of which are six-membered nitrogen-containing heterocycles. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine typically involves the reaction of 4-methylpiperazine with 1-bromo-2-chloroethane under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the bromoethane, displacing the bromine atom and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine and piperidine derivatives.
Applications De Recherche Scientifique
2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 4-(2-Aminoethyl)-1-methylpiperazine
- 2-(4-Methyl-1-piperazinyl)ethanamine
Uniqueness
2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine is unique due to its dual piperazine and piperidine structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H26N4 |
|---|---|
Poids moléculaire |
226.36 g/mol |
Nom IUPAC |
2-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanamine |
InChI |
InChI=1S/C12H26N4/c1-14-8-10-16(11-9-14)12-2-5-15(6-3-12)7-4-13/h12H,2-11,13H2,1H3 |
Clé InChI |
PENQDRFUJMTUFZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2CCN(CC2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


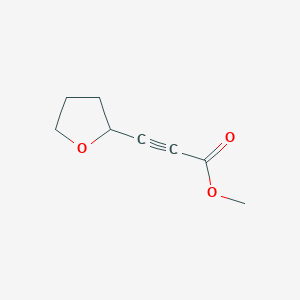
![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
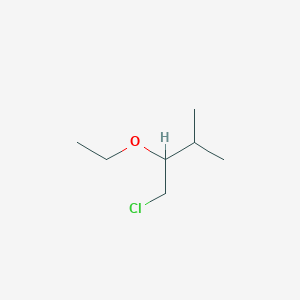

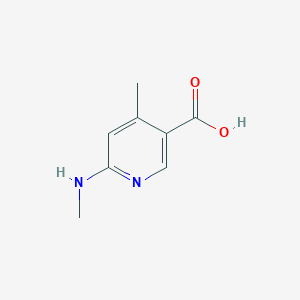
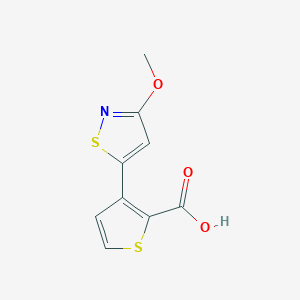

![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)
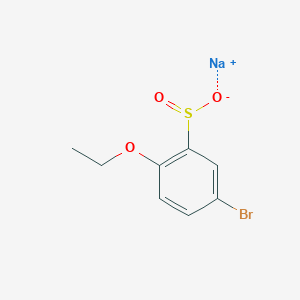

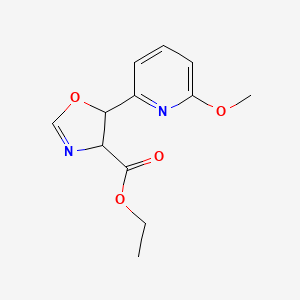
![5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13174310.png)
